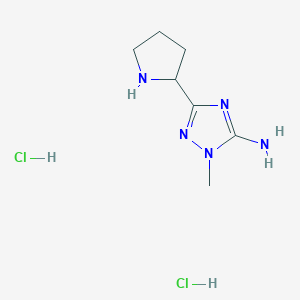

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Descripción general

Descripción

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure to create derivatives with enhanced properties.

Biological Research

Research indicates that 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride exhibits potential antimicrobial and anticancer properties . Studies have shown that compounds in the triazole family can interact with biological targets, leading to significant therapeutic effects.

Medicinal Applications

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structure may allow it to modulate specific biological pathways, making it a candidate for drug development.

Industrial Uses

In industry, this compound is being investigated for its role in developing new materials with specific properties. Applications include the formulation of polymers and coatings that require enhanced durability and performance.

Uniqueness

The combination of pyrrolidine and triazole rings in this compound imparts distinct chemical and biological properties not found in simpler analogs.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another research project focusing on anticancer effects, the compound was tested against several cancer cell lines. Findings revealed that it induced apoptosis in cancer cells through specific signaling pathways, highlighting its therapeutic potential in oncology.

Mecanismo De Acción

The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simple cyclic secondary amine with various applications in organic synthesis.

Triazole: A five-membered ring containing three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.

Pyrrolidin-2-one: A lactam with applications in the synthesis of pharmaceuticals and polymers.

Uniqueness

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its combined structural features of both pyrrolidine and triazole rings This combination imparts specific chemical and biological properties that are not found in simpler analogs

Actividad Biológica

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, a compound characterized by its unique triazole and pyrrolidine structures, has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

The compound's chemical formula is with a molecular weight of approximately 203.67 g/mol. It features a triazole ring which is known for its bioactivity in various pharmacological contexts.

Antibacterial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, research highlighted the effectiveness of pyrrole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of a series of triazole derivatives, including those similar to this compound. The results demonstrated that certain derivatives displayed potent activity against multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a promising avenue for developing new antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | S. aureus | 3.12 |

| Triazole Derivative B | E. coli | 12.5 |

| 1-Methyl Triazole | M. tuberculosis | 5 |

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. The presence of the pyrrolidine moiety enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells .

Research Findings

A comprehensive review of the literature reveals that compounds containing the triazole structure can act as effective inhibitors of various pathogens. Notably, studies have shown that these compounds can disrupt bacterial cell function without exhibiting cytotoxic effects on mammalian cells .

Propiedades

IUPAC Name |

2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-12-7(8)10-6(11-12)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3,(H2,8,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDKTRXMLLYLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCCN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.